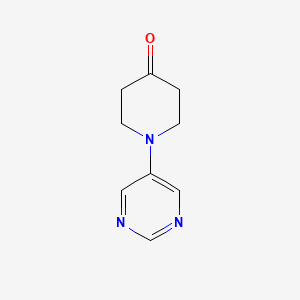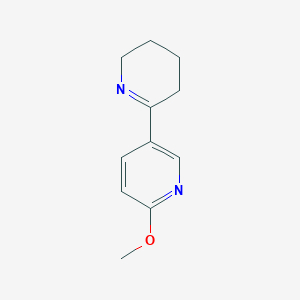
6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a methoxy group at the 6’ position and a tetrahydro structure, which contributes to its unique chemical properties. Bipyridines are known for their applications in various fields, including coordination chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3’-bipyridine with methoxy-substituted reagents in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like methanol or ethanol to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, leading to efficient large-scale production.
Types of Reactions:
Oxidation: 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxidized derivatives.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon. This process can yield fully saturated bipyridine derivatives.
Substitution: Substitution reactions can occur at the methoxy group or the pyridine rings. Common reagents include halogens or nucleophiles, which can replace the methoxy group or add functional groups to the pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Oxidized bipyridine derivatives.
Reduction: Saturated bipyridine derivatives.
Substitution: Functionalized bipyridine derivatives with various substituents.
Aplicaciones Científicas De Investigación
6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.
Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways. Research is ongoing to understand its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. Additionally, its methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Shares a similar tetrahydro structure but differs in the position of the methoxy group and the presence of an indole ring.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in having a methoxy group and a tetrahydro structure but differs in the core ring system.
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Another compound with a methoxy group and tetrahydro structure, but with an isoquinoline core.
Uniqueness: 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct electronic and steric properties, making it valuable in coordination chemistry and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZFZWWAKIATBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
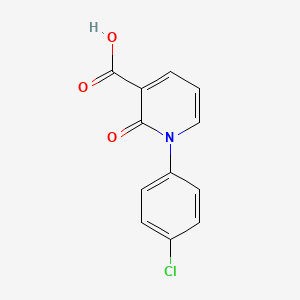
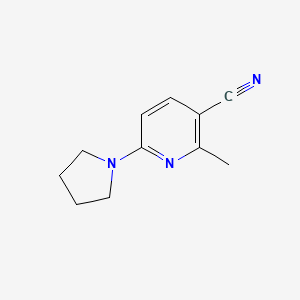
![5-Ethoxy-6-nitrobenzo[d][1,3]dioxole](/img/structure/B15058763.png)



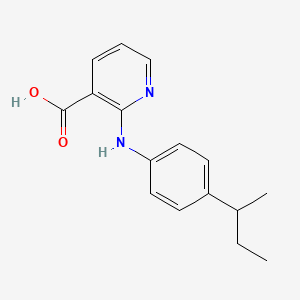
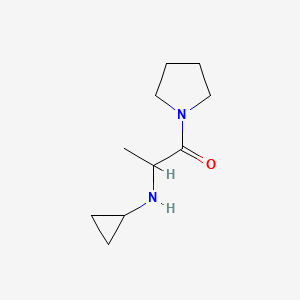
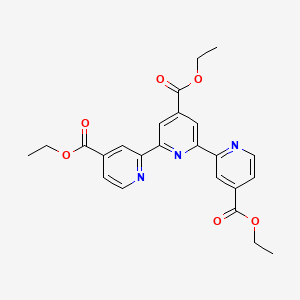

![6-Phenyl-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15058827.png)
